molecular formula C8H9F2NO3 B8196292 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Cat. No.: B8196292
M. Wt: 205.16 g/mol
InChI Key: HIOLXRACWIAYLH-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is a chemical compound with the molecular formula C8H9F2NO3 It is characterized by the presence of two fluorine atoms, a ketone group, and a carboxylic acid group within a hexahydro-1H-pyrrolizine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by cyclization and oxidation steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to safety and environmental regulations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Ethyl 2,2-difluoro-5-oxohexanoate: Shares a similar fluorinated structure but differs in the ester functional group.

    2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid derivatives: Various derivatives with modifications at different positions on the ring structure.

Uniqueness: this compound is unique due to its specific combination of fluorine atoms, ketone, and carboxylic acid groups within a pyrrolizine ring

Properties

IUPAC Name

6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO3/c9-8(10)3-7(6(13)14)2-1-5(12)11(7)4-8/h1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOLXRACWIAYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1=O)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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